Cbz-Glu(OEt)-OH
Description
Historical Context of Protecting Groups in Organic Synthesis
The concept of "protecting groups" is a cornerstone of modern organic synthesis. In molecules with multiple reactive functional groups, it is often necessary to temporarily block one or more groups to prevent them from reacting while a chemical transformation is carried out at another site. glpbio.com This strategy, known as chemoselectivity, is crucial for the successful synthesis of complex structures like natural products, pharmaceuticals, and biomolecules. glpbio.com
The history of protecting group chemistry dates back to the late 19th and early 20th centuries, evolving from simple derivatizations to a sophisticated tactical arsenal. glentham.com An ideal protecting group must be easy to introduce in high yield, stable to the conditions of the desired reaction, and easy to remove in high yield without affecting the rest of the molecule. google.com Over the decades, a vast array of protecting groups for various functionalities—such as alcohols, amines, and carboxylic acids—has been developed, each with its own unique conditions for application and removal. glentham.com This allows chemists to design complex, multi-step syntheses with a high degree of control. glpbio.com
Significance of Cbz-Protection in Amino Acid Chemistry
The carbobenzyloxy (Cbz) group, also known as benzyloxycarbonyl and abbreviated as Z in honor of its co-developer Leonidas Zervas, was introduced by Max Bergmann and Zervas in 1932. peptide.com This discovery was a landmark achievement that revolutionized peptide synthesis. researchgate.net Before the advent of the Cbz group, the controlled, stepwise assembly of amino acids into a defined peptide sequence was a formidable challenge due to the propensity of unprotected amino acids to polymerize uncontrollably. peptide.comalfa-chemistry.com
The Cbz group is introduced by reacting the amino group of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under mild basic conditions. researchgate.net Its significance lies in its stability and unique method of removal. The Cbz group is robust and stable to a wide range of reaction conditions, including those used for peptide bond formation. molbase.com Crucially, it can be cleanly removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), conditions that are orthogonal to many other protecting groups. peptide.com This means the Cbz group can be removed without disturbing acid-labile or base-labile protecting groups elsewhere in the molecule, a critical feature in complex synthetic strategies. peptide.com This stability and selective removal made it possible to synthesize oligopeptides in a controlled manner for the first time, paving the way for modern peptide chemistry. scbt.com
Overview of Glutamic Acid Derivatives as Synthetic Building Blocks
Glutamic acid, with its two carboxylic acid groups and one amino group, is a versatile starting material for chemical synthesis. alfa-chemistry.com Its derivatives are widely used as building blocks in the creation of pharmaceuticals, biodegradable polymers, and other specialized chemicals. alfa-chemistry.comtcichemicals.com By selectively modifying one or more of its functional groups, chemists can create a diverse array of synthetic intermediates tailored for specific applications. tcichemicals.com
For instance, poly-γ-glutamic acid (PGA), a naturally occurring biopolymer, is used in medicine, food, and cosmetics due to its biodegradability and non-toxic nature. nih.gov In peptide synthesis, glutamic acid derivatives where one of the carboxyl groups is protected (e.g., as a benzyl or tert-butyl ester) are essential. alfa-chemistry.com This selective protection allows the free carboxyl group to be coupled with another amino acid. The choice of ester is critical, as it determines the conditions under which it can be removed later in the synthesis. alfa-chemistry.com This versatility makes glutamic acid and its derivatives indispensable tools for constructing molecules with specific architectures and functionalities. tcichemicals.com
Scope and Research Relevance of Cbz-Glu(OEt)-OH
This compound is a strategically designed synthetic intermediate. The presence of the Cbz group on the α-amino group and the ethyl ester on the α-carboxyl group directs reactivity towards the remaining free γ-carboxyl group. This makes the compound an ideal building block for introducing a glutamic acid residue into a peptide chain through its side chain.
A documented synthesis of this compound involves refluxing N-Benzyloxycarbonyl-glutamic anhydride (B1165640) in anhydrous ethanol. This process yields a mixture of the α- and γ-monoethyl esters. The desired α-ester, this compound, can then be isolated from the mixture, often through selective crystallization of its dicyclohexylammonium (B1228976) salt.
While specific, widespread applications of this compound as a standalone research chemical are not extensively documented in publicly available literature, its structural features define its relevance. It serves as a valuable precursor in solution-phase peptide synthesis. Once coupled to another molecule via its γ-carboxyl group, the Cbz group can be removed by hydrogenolysis to expose the free α-amino group for further peptide chain elongation. Alternatively, the ethyl ester can be hydrolyzed to reveal the α-carboxyl group. This bifunctionality allows for the creation of complex peptide structures, including branched or cyclic peptides, where the glutamic acid side chain serves as an anchor point.
Data Tables
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-(Benzyloxycarbonylamino)-5-ethoxy-5-oxopentanoic acid |
| Molecular Formula | C₁₅H₁₉NO₆ |
| Molecular Weight | 309.31 g/mol |
| Appearance | Data not widely available |
| Melting Point | Data not widely available |
| Solubility | Data not widely available |
Comparison of Related Glutamic Acid Derivatives
Note: This table provides data for commonly cited, structurally related compounds to offer context, as specific experimental data for this compound is limited in literature.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| N-Cbz-L-glutamic acid | 1155-62-0 | C₁₃H₁₅NO₆ | 281.26 | Both carboxyl groups are free acids. molbase.com |
| N-Cbz-L-glutamic acid γ-tert-butyl ester (Cbz-Glu(OtBu)-OH) | 3886-08-6 | C₁₇H₂₃NO₆ | 337.37 | γ-carboxyl is protected as a bulky, acid-labile tert-butyl ester. |
| N-Cbz-L-glutamic acid α,γ-dibenzyl ester | 3705-42-8 | C₂₇H₂₇NO₆ | 461.51 | Both carboxyl groups are protected as benzyl esters, removable by hydrogenolysis. glentham.com |
| Fmoc-L-glutamic acid 5-tert-butyl ester (Fmoc-Glu(OtBu)-OH) | 71989-18-9 | C₂₄H₂₇NO₆ | 425.47 | α-amino group protected by base-labile Fmoc group; γ-carboxyl by acid-labile tBu ester. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-2-21-13(17)9-8-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFYEAOTNUSCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of Carbobenzyloxy L Glutamic Acid α Ethyl Ester
Reactions at the γ-Carboxyl Group
The presence of a free carboxylic acid at the γ-position, while the α-position is esterified, presents opportunities for selective chemical modifications. These reactions are crucial for synthesizing γ-glutamyl-containing peptides and other specialized molecules.
Selective Amidation Reactions
Selective amidation of glutamic acid derivatives is a key strategy in peptide chemistry. Research has shown that enzymatic catalysis can achieve high regioselectivity. In studies involving Cbz-L-glutamic acid diesters, which are structurally similar to Cbz-Glu(OEt)-OH, Candida antarctica lipase (B570770) (CAL) has been used to catalyze amidation reactions. electronicsandbooks.com These reactions demonstrated a strong preference for amidation at the α-ester position for the L-enantiomer. electronicsandbooks.com Conversely, when the D-enantiomer, Cbz-D-Glu(OEt)-OEt, was used, the amidation preferentially occurred at the γ-ester. electronicsandbooks.com
The reaction is general for various aliphatic amines, with high conversions observed, although reaction times may be longer for secondary amines compared to primary ones. electronicsandbooks.com This enzymatic approach highlights a method for achieving regioselectivity that is dependent on the stereochemistry of the substrate. electronicsandbooks.com
Table 1: Candida antarctica Lipase (CAL) Catalyzed Amidation of Cbz-L-Glu(OEt)-OEt with Various Amines electronicsandbooks.com
| Amine | Product | Conversion (%) | Time (h) |
|---|---|---|---|
| n-Propylamine | Cbz-L-Glu(NH-nPr)-OEt | >98 | 24 |
| Benzylamine | Cbz-L-Glu(NH-Bzl)-OEt | >98 | 24 |
| Isopropylamine | Cbz-L-Glu(NH-iPr)-OEt | >98 | 72 |
| Cyclohexylamine | Cbz-L-Glu(NH-cHx)-OEt | 97 | 72 |
This table illustrates the regioselective amidation at the α-position for the L-enantiomer.
Regioselectivity Studies of Nucleophilic Attack
The regioselectivity of nucleophilic attack on glutamic acid derivatives is a critical factor in synthesis design. For N-protected glutamic anhydrides, the choice of solvent can dictate whether the attack occurs at the α- or γ-carbonyl. jst.go.jp Polar aprotic solvents like DMSO tend to favor attack at the γ-carbonyl, while nonpolar solvents favor the α-carbonyl. jst.go.jp
In the case of Cbz-L-Glu diesters, enzymatic amidation with Candida antarctica lipase shows that the bulky Cbz-NH- group directs the substitution to the α-position in the L-enantiomer. electronicsandbooks.com The enzyme's active site presumably accommodates the L-substrate in a way that exposes the α-ester to the incoming nucleophile, while the γ-ester is less accessible. electronicsandbooks.com For the D-enantiomer, the orientation within the active site is believed to be different, leading to the preferential amidation of the γ-ester. electronicsandbooks.com This demonstrates how enantioselectivity can determine the regioselectivity of a reaction. electronicsandbooks.com
Formation of γ-Glutamyl Derivatives
This compound is a valuable precursor for the synthesis of γ-glutamyl peptides and amides. The strategy typically involves activating the free γ-carboxyl group to facilitate amide bond formation with an amine or the N-terminus of an amino acid or peptide.
A common procedure involves converting L-glutamic acid into an appropriately protected derivative where the α-amino and α-carboxyl groups are blocked, leaving the γ-carboxyl group free for reaction. znaturforsch.com For instance, N-carbobenzyloxy-L-glutamic acid α-tert-butyl ester, a compound analogous to this compound, has been used to synthesize various Nγ-alkyl derivatives of L-glutamine. znaturforsch.com The γ-carboxyl group was activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCCI) in the presence of N-hydroxysuccinimide (HOSu), followed by reaction with the desired amine. znaturforsch.com This method has proven effective for producing Nγ-monoalkyl and Nγ,Nγ-dialkyl glutamine derivatives in good yields. znaturforsch.com
Table 2: Synthesis of Nγ-Alkyl-Nα-Cbz-L-glutamine α-tert-butyl esters znaturforsch.com
| Amine | Product | Yield (%) |
|---|---|---|
| Ethylamine (B1201723) | Nγ-Ethyl-Nα-Cbz-L-glutamine α-tert-butyl ester | 64 |
| Methylamine (B109427) | Nγ-Methyl-Nα-Cbz-L-glutamine α-tert-butyl ester | 61 |
| Propylamine | Nγ-Propyl-Nα-Cbz-L-glutamine α-tert-butyl ester | 60 |
Reactions at the α-Amino Group (after deprotection)
To engage the α-amino group in reactions such as peptide bond formation, the N-Cbz protecting group must first be removed. The resulting H-Glu(OEt)-OH, with its free α-amino group, can then act as a nucleophile.
Peptide Bond Formation Kinetics
Detailed kinetic studies, such as the determination of rate constants for the peptide coupling reactions of H-Glu(OEt)-OH, are not extensively documented in the surveyed literature. The rate of peptide bond formation is highly dependent on several factors, including the nature of the coupling reagent, solvent, temperature, and the steric and electronic properties of the reacting partners.
A variety of coupling reagents are available to facilitate the formation of a peptide bond between an N-protected amino acid and the newly deprotected α-amino group of H-Glu(OEt)-OH. These reagents work by activating the carboxyl group of the incoming amino acid, making it more susceptible to nucleophilic attack. While specific kinetic data is sparse, the efficiency of these reactions is often reported in terms of chemical yield and reaction time.
Table 3: Examples of Peptide Coupling Conditions
| N-Protected Amino Acid | Coupling Reagent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Cbz-L-Phe-OH | IBA-OBz / (4-MeOC₆H₄)₃P | DMAP | High | nih.gov |
| Boc-Amino Acids | EDC | None (organocatalytic) | Moderate-Excellent | rsc.org |
| N-(Z-Tyr)-Benzotriazole | None | Unprotected Amino Acid | ~85-95 | researchgate.net |
Mechanism of N-Cbz Deprotection
The removal of the Carbobenzyloxy (Cbz) protecting group is a fundamental step in peptide synthesis. Several methods exist, each with a distinct mechanism.
Catalytic Hydrogenolysis: This is the most common method for Cbz deprotection. total-synthesis.commasterorganicchemistry.com The mechanism involves the reduction of the benzylic C-O bond by hydrogen gas (H₂) on the surface of a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.com The reaction proceeds via transfer hydrogenation, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene (B28343). total-synthesis.com
Acid-Mediated Cleavage: While the Cbz group is stable to many acidic conditions, it can be cleaved by harsh acids like excess hydrogen bromide (HBr) or hydrogen chloride (HCl). total-synthesis.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by an Sₙ2-type attack by the conjugate base (e.g., Br⁻) on the benzylic carbon, which leads to the liberation of the carbamic acid and benzyl (B1604629) bromide. The carbamic acid then decarboxylates to the free amine. total-synthesis.com
Nucleophilic Deprotection: Newer methods offer alternatives to hydrogenolysis, which can be advantageous when the substrate contains other reducible functional groups. One such method involves using 2-mercaptoethanol (B42355) with a base like potassium phosphate (B84403) in a polar aprotic solvent. chemistryviews.org The proposed mechanism involves a nucleophilic attack by the thiolate on the benzylic carbon of the Cbz group, cleaving the benzyl-oxygen bond. chemistryviews.org Another novel method uses a combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for selective deprotection at room temperature. acs.org This method is noted for its tolerance of other benzyl protecting groups (O-Bn, N-Bn), offering orthogonal protection strategies. acs.org
Catalytic Hydrogenolysis Pathways
Catalytic hydrogenolysis is a primary method for the removal of the carbobenzyloxy (Cbz) protecting group from this compound. This process involves the cleavage of the C-O bond in the benzyl carbamate moiety, yielding the deprotected amino acid, toluene, and carbon dioxide. total-synthesis.com The reaction is typically carried out using a metal catalyst, most commonly palladium on a carbon support (Pd/C), and a source of hydrogen. total-synthesis.comrsc.org
The generally accepted mechanism for Cbz deprotection via hydrogenolysis proceeds through the following steps:
Adsorption: The Cbz-protected amino acid adsorbs onto the surface of the palladium catalyst.
Hydrogen Activation: Molecular hydrogen (H2) is dissociatively chemisorbed onto the catalyst surface, forming active hydrogen atoms.
Hydrogenolysis: The benzylic C-O bond is cleaved by the activated hydrogen. This is the key bond-breaking step, resulting in the formation of toluene and an unstable carbamic acid intermediate. total-synthesis.com
Decarboxylation: The carbamic acid spontaneously decarboxylates to release the free amine of the glutamic acid α-ethyl ester and carbon dioxide. total-synthesis.com
The efficiency of catalytic hydrogenolysis can be influenced by several factors, including the choice of catalyst, solvent, and the presence of other functional groups in the substrate. While Pd/C is the most common catalyst, other systems like palladium hydroxide (B78521) on carbon (Pearlman's catalyst) can be more effective, especially for substrates that are resistant to standard hydrogenolysis conditions. rsc.org Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or isopropanol, offers a milder alternative to using gaseous hydrogen and can sometimes improve selectivity. researchgate.netnih.gov
It's important to note that certain functional groups can interfere with catalytic hydrogenolysis. For instance, sulfur-containing residues can poison the catalyst, and the presence of other reducible groups like alkenes or alkynes can lead to undesired side reactions. rsc.org However, studies have shown that with careful selection of reaction conditions, Cbz groups can be removed even in the presence of sensitive functionalities like thioethers. nih.gov
Enzymatic Deprotection Mechanisms
Enzymatic deprotection of the Cbz group offers a green and highly selective alternative to chemical methods. rsc.org This approach utilizes enzymes, often referred to as "deprotectases," that can specifically cleave the Cbz group under mild, aqueous conditions, typically at room temperature and atmospheric pressure. rsc.orggoogle.com This method is particularly advantageous when the substrate contains functional groups that are sensitive to the harsh conditions of catalytic hydrogenolysis. rsc.orggoogle.com
Several microorganisms have been identified that produce enzymes capable of hydrolyzing the Cbz group. For example, enzymes from Sphingomonas paucimobilis and Burkholderia phenazinium have been isolated and shown to effectively deprotect Cbz-amino acids. researchgate.netresearchgate.net These enzymes are often amidohydrolases or penicillin acylases. rsc.orgrsc.org
The enzymatic deprotection mechanism involves the hydrolysis of the carbamate bond. rsc.org The enzyme's active site binds to the Cbz-protected amino acid, and through a hydrolytic process, cleaves the amide bond, releasing the deprotected amino acid, benzyl alcohol, and carbon dioxide. rsc.orgrsc.org A key feature of this method is its potential for enantioselectivity. Some enzymes exhibit a strong preference for cleaving the Cbz group from either the L- or D-enantiomer of an amino acid, allowing for the kinetic resolution of racemic mixtures. researchgate.net For instance, an enzyme from Sphingomonas paucimobilis was found to selectively deprotect Cbz-L-amino acids, leaving the Cbz-D-amino acids unreacted. researchgate.net
The reaction conditions for enzymatic deprotection are typically mild, involving buffered aqueous solutions at or near neutral pH and moderate temperatures (e.g., 28-45°C). google.com The primary by-product, benzyl alcohol, is generally less problematic to remove than the by-products of some chemical methods. rsc.org Research is ongoing to expand the substrate scope and optimize the efficiency of these biocatalytic deprotection strategies. rsc.org
Stereochemical Integrity and Epimerization Control
Maintaining the stereochemical integrity of this compound during synthetic manipulations, particularly peptide coupling reactions, is of paramount importance. Epimerization, the loss of stereochemical purity at the α-carbon, can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have significantly different biological activities. nih.gov
Factors Influencing Racemization during Activation
The primary pathway for racemization of N-protected amino acids like this compound during peptide bond formation involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. highfine.comthieme-connect.de This occurs upon activation of the carboxylic acid group.
The key factors that influence the rate of racemization include:
The Nature of the Activating Group: Highly electron-withdrawing activating groups increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization. thieme-connect.de
Base: The presence, strength, and steric hindrance of the base used in the coupling reaction play a crucial role. highfine.com Stronger, less sterically hindered bases can more readily abstract the α-proton, promoting racemization. highfine.com For example, N,N-diisopropylethylamine (DIEA) is more basic and can lead to more racemization than the weaker base N-methylmorpholine (NMM). highfine.com
Solvent: The polarity of the solvent can influence racemization rates. More polar solvents can sometimes increase the rate of racemization. orgsyn.org
Temperature: Higher reaction temperatures generally increase the rate of racemization. pharm.or.jp
The N-Protecting Group: While urethane-type protecting groups like Cbz are generally considered to be racemization-resistant compared to N-acyl groups, they are not entirely immune, especially under harsh conditions. wiley-vch.de
The mechanism for racemization via oxazolone (B7731731) formation proceeds as follows:
Activation of the carboxyl group of this compound.
Intramolecular cyclization to form the 5(4H)-oxazolone.
The α-proton of the oxazolone is now significantly more acidic and can be abstracted by a base.
This leads to the formation of a planar, achiral enolate intermediate.
Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers. nih.gov
Strategies for Racemization-Free Coupling
To minimize or prevent racemization during the coupling of this compound, several strategies have been developed:
Use of Additives: The addition of certain reagents, often referred to as racemization suppressants, is a common and effective strategy. These additives react with the activated amino acid to form an intermediate that is less prone to racemization than the initial activated species. Commonly used additives include:
1-Hydroxybenzotriazole (HOBt): Forms an active ester that is more stable and less susceptible to oxazolone formation. highfine.com
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization due to the participation of the nitrogen at the 7-position. highfine.com
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): Has shown remarkable properties in suppressing racemization, even in aqueous media. nih.gov
Choice of Coupling Reagent: Modern coupling reagents have been designed to minimize racemization. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used in conjunction with additives like HOBt or HOAt. highfine.comrsc.org Onium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for difficult couplings. researchgate.net
In Situ Generation of Acid Chlorides: The use of Fmoc-protected amino acid chlorides generated in situ has been shown to be an efficient and racemization-free coupling method, particularly for sterically hindered amino acids. researchgate.net
Enzymatic Coupling: Chemoenzymatic methods, where an enzyme catalyzes the peptide bond formation, can offer excellent stereoselectivity and avoid racemization. thieme.de
Control of Reaction Conditions: Maintaining low reaction temperatures and using the appropriate stoichiometry of reagents can also help to minimize racemization. pharm.or.jp
Below is a table summarizing some racemization-free coupling reagents and their characteristics:
| Coupling Reagent/System | Key Features | Reference |
| EDC/HOBt | Widely used, cost-effective carbodiimide (B86325) system with a racemization suppressing additive. | rsc.org |
| HATU/HOAt | Highly efficient onium salt-based reagent, particularly for sterically hindered couplings. | researchgate.net |
| DPGOx | An Oxyma-based phosphonium (B103445) salt that is effective for segment couplings with simple aqueous work-up. nih.gov | |
| In situ Acid Chlorides | Efficient for sterically hindered amino acids, providing racemization-free coupling. | researchgate.net |
| Enzymatic (e.g., Alcalase-CLEA) | Offers high stereoselectivity and avoids chemical racemization pathways. | thieme.de |
Side Reactions and Byproduct Formation in Synthetic Pathways
In the synthesis and manipulation of this compound, several side reactions can occur, leading to the formation of unwanted byproducts and a decrease in the yield of the desired product.
One common side reaction, particularly during peptide synthesis, is the formation of diketopiperazines . This is more prevalent at the dipeptide stage and involves the intramolecular cyclization of the N-terminal amino group with the ester of the second amino acid, leading to the cleavage of the dipeptide from a solid support if one is being used. peptide.com
Another potential side reaction involving the glutamic acid side chain is the formation of pyroglutamic acid . This can occur if the γ-carboxyl group of the glutamic acid residue is deprotected, especially under acidic or basic conditions, leading to intramolecular cyclization with the α-amino group. peptide.com
During the activation of the carboxyl group for peptide coupling, over-activation can be a problem. If the activated carboxyl component is too reactive, it can lead to the formation of byproducts such as N-acylurea when carbodiimides are used without additives. highfine.comwpmucdn.com The formation of symmetrical anhydrides can also occur.
In the context of Cbz group removal by catalytic hydrogenolysis, side reactions can occur if other reducible functional groups are present in the molecule. rsc.org For example, if the peptide contains a tryptophan residue, the indole (B1671886) ring can be partially or fully reduced.
Furthermore, if the synthesis involves solid-phase techniques, premature cleavage of the peptide from the resin can occur, especially with acid-labile linkers. bibliomed.org
A summary of potential side reactions and their causes is presented in the table below:
| Side Reaction | Description | Common Cause | Reference |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide ester. | Occurs at the dipeptide stage, especially with proline. | peptide.com |
| Pyroglutamate Formation | Intramolecular cyclization of an N-terminal glutamic acid or glutamine residue. | Base-catalyzed cyclization of the N-terminal residue. | peptide.com |
| N-Acylurea Formation | Formation of an unreactive byproduct from the activated carboxylic acid and a carbodiimide. | Over-activation of the carboxylic acid with carbodiimides without additives. | wpmucdn.com |
| Guanidinylation | Reaction of uronium/aminium coupling reagents with the unprotected N-terminus. | Use of coupling reagents like HATU without pre-activation. | peptide.com |
| Transesterification | Change of the ester group on the glutamic acid side chain. | Catalyzed by bases like TMAH in the presence of an alcohol. | nih.gov |
Careful selection of protecting groups, coupling reagents, and reaction conditions is crucial to minimize these side reactions and ensure the efficient synthesis of the desired peptide.
Applications of Carbobenzyloxy L Glutamic Acid α Ethyl Ester in Advanced Organic and Peptide Synthesis
Building Block in Solution-Phase Peptide Synthesis (SPPS)
Solution-phase peptide synthesis (SPPS) remains a powerful strategy for the production of peptides, especially for large-scale synthesis and the preparation of peptide segments. nih.gov Cbz-Glu(OEt)-OH has been effectively utilized in this classical approach. The Cbz (or Z) group, a benzyloxycarbonyl protecting group, is a long-standing choice for N-terminal protection in solution-phase synthesis. peptide.combachem.com
Di- and Tripeptide Synthesis
The utility of this compound is well-demonstrated in the synthesis of short peptide chains. For instance, it has been a key component in the creation of di- and tripeptides. In one notable example, the tripeptide N-CBZ-Glu-Ser-Ala-OEt was synthesized, where this compound or a derivative was coupled with a dipeptide ester. acs.org The process often involves the activation of the carboxylic acid of the Cbz-protected amino acid, followed by coupling with the free amino group of another amino acid or peptide ester. mdpi.com Research has shown that N-(Cbz-α-aminoacyl)benzotriazoles can be coupled with unprotected amino acids to form dipeptides in high yields. researchgate.net This methodology has been extended to create tripeptides by reacting N-protected peptidoylbenzotriazoles with free amino acids. researchgate.net
A specific synthesis of Cbz-L-Val-L-Glu(OEt)-OEt was achieved with a 70% yield, showcasing the successful incorporation of the this compound moiety into a dipeptide structure. nih.gov
Utilization in N-to-C and C-to-N Peptide Elongation
Peptide synthesis is traditionally carried out by elongating the peptide chain from the C-terminus to the N-terminus (C-to-N). nih.gov In this standard method, Cbz-protected amino acids like this compound are sequentially coupled after the deprotection of the N-terminus of the growing peptide chain. chemrxiv.orgchemrxiv.org
While less common, N-to-C peptide elongation presents an alternative strategy. nih.gov This "head-to-tail" approach has been explored to address challenges such as epimerization. nih.gov The application of Cbz-protected amino acids has been documented in historical and modern N-to-C synthesis strategies. chemrxiv.orgchemrxiv.org
Application with Various Coupling Reagents
The formation of the peptide bond requires the activation of a carboxylic acid group, a process facilitated by coupling reagents. mdpi.comnih.gov this compound has been successfully used with a wide array of these reagents to ensure efficient and high-fidelity peptide bond formation. The choice of coupling reagent is critical to prevent side reactions and racemization. mdpi.com
Common classes of coupling reagents that are compatible with Cbz-protected amino acids in solution-phase synthesis include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) have been historically used to activate the carboxylic group, forming a reactive O-acylisourea intermediate. acs.orgmdpi.com
Phosphonium (B103445) Salts: Reagents such as O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are known for their efficiency in mediating peptide couplings. arkat-usa.org
Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) are widely used in both solution and solid-phase synthesis. mdpi.comarkat-usa.org
Mixed Anhydrides: The use of isobutyl chloroformate (IBCF) to form a mixed anhydride (B1165640) is a classic and effective activation method. nih.govsci-hub.se
Hypervalent Iodine Reagents: A more recent development involves the use of benziodoxole-based reagents, such as 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz), in the presence of a phosphine. nih.govfrontiersin.org
The following table summarizes the application of this compound and related Cbz-amino acids with different coupling reagents in dipeptide synthesis.
| N-Protected Amino Acid | Coupling Partner | Coupling Reagent System | Dipeptide Product | Yield (%) | Reference |
| Cbz-L-Val-OH | H-L-Glu(OEt)-OEt | IBA-OBz / (4-MeOC6H4)3P | Cbz-L-Val-L-Glu(OEt)-OEt | 70 | nih.gov |
| Cbz-L-Leu-OH | H-L-Ala-OMe | IBA-OBz / (4-MeOC6H4)3P | Cbz-L-Leu-L-Ala-OMe | 78 | frontiersin.org |
| Cbz-L-Leu-OH | H-L-Lys(Z)-OMe | IBA-OBz / (4-MeOC6H4)3P | Cbz-L-Leu-L-Lys(Z)-OMe | 91 | frontiersin.org |
| Cbz-serine | Alanine (B10760859) ethyl ester | DCC | N-CBZ-serylalanine ethyl ester | 50 | acs.org |
Role in Continuous Flow Peptide Synthesis
Continuous flow technology has emerged as a powerful tool for peptide synthesis, offering advantages in terms of efficiency, speed, and scalability. sioc-journal.cnresearchgate.net While much of the focus has been on solid-phase methods, continuous flow liquid-phase peptide synthesis (LPPS) is also a significant area of development. sioc-journal.cn In this context, N-benzyloxycarbonyl-amino acids are utilized, with deprotection often achieved through hydrogenolysis. sioc-journal.cn A novel continuous flow LPPS method has been reported using a soluble hydrophobic tag, demonstrating the synthesis of a pentapeptide with high purity using Cbz-protected amino acids. sioc-journal.cn This approach highlights the adaptability of classical Cbz chemistry to modern, high-efficiency synthetic platforms.
Building Block in Solid-Phase Peptide Synthesis (SPPS)
While the benzyloxycarbonyl (Cbz) protecting group has been a cornerstone of solution-phase peptide synthesis, its application in solid-phase peptide synthesis (SPPS) is limited. peptide.com The standard cleavage condition for the Cbz group is catalytic hydrogenation, which is not readily compatible with the solid-phase methodology. However, alternative cleavage methods exist, such as the use of strong acids, which allowed for the early use of Cbz-protected amino acids in the pioneering days of SPPS. chemrxiv.orgchemrxiv.org In modern SPPS, the Fmoc and Boc protecting groups, which are cleaved under milder and more compatible conditions, are predominantly used. peptide.com
Despite its limited mainstream use in modern SPPS, there are specific instances and strategies where Cbz-protected amino acids can be employed. For example, a hypervalent iodine-based coupling system was shown to be applicable to both solution-phase and solid-phase synthesis, indicating the potential for incorporating Cbz-amino acids in certain SPPS protocols. nih.gov
Orthogonal Protecting Group Strategies in SPPS
Orthogonal protection is a critical strategy in complex chemical synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.org This is achieved by using groups that are labile under different, non-interfering chemical conditions. biosynth.com this compound is an excellent example of a building block designed for orthogonal synthesis.
The three key functional groups of this compound are deprotected under distinct conditions:
Nα-Cbz group : Removed by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acidolysis. masterorganicchemistry.com
γ-Ethyl ester (OEt) : Cleaved by saponification (base-catalyzed hydrolysis, e.g., using NaOH). libretexts.org
α-Carboxylic acid : Remains free for coupling reactions (e.g., amide bond formation).
This orthogonality is fundamental in SPPS. The most common modern SPPS strategy pairs the base-labile Fmoc group for Nα-protection with acid-labile side-chain protecting groups like tert-butyl (tBu). iris-biotech.de The Cbz/OEt combination offers an alternative orthogonal set. For example, a peptide could be assembled on a resin using Fmoc chemistry, incorporating this compound at a specific site. After the main chain is built, the Fmoc groups are removed with a base (like piperidine), the Cbz group could be removed via hydrogenation, and the ethyl ester could be hydrolyzed with a different base, all while the peptide remains attached to the resin and other side-chain protecting groups (like tBu) remain intact until final cleavage with strong acid. masterorganicchemistry.comiris-biotech.de This multi-level control allows for site-specific modifications, such as branching or the attachment of labels.
Table 1: Orthogonal Deprotection Schemes in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition | Protected Functional Group |
|---|---|---|---|
| Carbobenzyloxy | Cbz, Z | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Amine |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Amine |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Amine |
| Ethyl Ester | OEt | Saponification (e.g., NaOH) | Carboxylic Acid |
| tert-Butyl Ester/Ether | tBu | Strong Acid (e.g., TFA) | Carboxylic Acid / Hydroxyl |
Synthesis of Modified Peptides and Peptidomimetics
The functional handles on this compound make it a valuable starting material for creating non-standard amino acids and peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved properties like stability or bioavailability. nih.gov
Design Principles for Amino Acid Modification
The design of modified amino acids often involves the selective chemical transformation of a standard amino acid scaffold. This compound is ideal for this purpose because its orthogonal protecting groups allow chemists to expose one functional group for reaction while the others remain shielded.
The free α-carboxylic acid of this compound can be converted into other functional groups. For example, a radical decarboxylation-oxidation-alkylation sequence can transform the α-carboxyl group into an N-acyl iminium ion, which can then react with various nucleophiles to introduce new side chains. researchgate.net This allows for the synthesis of α,γ-peptide hybrids and other unnatural amino acids. researchgate.net The glutamic acid side chain itself, protected as an ethyl ester, can be deprotected and modified. This strategy is used to synthesize complex amino acids, such as the Ahp (3-amino-2-hydroxy-4-phenylbutanoyl) precursor, which starts from a protected glutamic acid derivative. mdpi.com
Incorporation into Bioactive Compound Scaffolds
The conjugation of amino acids and peptides with other bioactive molecules is a widely used strategy to enhance properties like cell permeability, stability, and target selectivity. nih.gov this compound and similar protected glutamic acid derivatives serve as key intermediates in the synthesis of these complex scaffolds.
For example, glutamic acid derivatives are used to build peptidomimetics designed as protease inhibitors. nih.govresearchgate.net In the development of inhibitors for the SARS-CoV 3CL protease, synthetic routes started from Cbz-L-Glu-OH to create key intermediates which were then coupled with other peptide fragments. researchgate.net Similarly, Cbz-protected amino acids are condensed with heterocyclic scaffolds, such as 8-quinolinamine, to produce conjugates with potent antimalarial activity. nih.gov The Cbz group serves to protect the amine during the coupling reaction and is later removed by hydrogenation to yield the final bioactive molecule. nih.gov This approach has also been applied to create multifunctional agents for neurodegenerative diseases by attaching moieties like N-benzylpiperidine to the glutamic acid side chain. nih.gov
Precursor for Enzyme Substrates and Probes
The specific reactivity of the glutamine side chain makes it a target for several enzymes, most notably transglutaminases. This compound, after conversion to its corresponding glutamine derivative, is a foundational component in the synthesis of substrates and probes to study these enzymes.
Use in Transglutaminase Assays
Transglutaminases (TGases) are enzymes that catalyze an acyl-transfer reaction between the γ-carboxamide group of a glutamine residue and a primary amine. wur.nl If the amine is the ε-amino group of a lysine (B10760008) residue, the enzyme creates a stable isopeptide bond, cross-linking proteins. unipd.it To study this activity, researchers use synthetic substrates.
A common and effective substrate is N-Benzyloxycarbonyl-L-Glutaminylglycine (Cbz-Gln-Gly). unipd.itsigmaaldrich.comresearchgate.net This compound can be synthesized from this compound. The process involves coupling the free α-carboxyl group of this compound with glycine (B1666218) methyl ester, followed by amidation of the γ-ethyl ester to form the glutamine side chain, and finally, hydrolysis of the methyl ester. Kinetic studies have shown that the N-terminal Cbz group is crucial for substrate recognition by tissue transglutaminase, as analogous Boc-protected peptides are not effective substrates. nih.gov
Furthermore, these Cbz-protected glutamine substrates are used to create more complex probes. For instance, Cbz-Gln-Gly can be coupled with a fluorescent amine, such as monodansylcadaverine, to produce a fluorescent substrate. nih.gov When a TGase incorporates this probe into a protein, a significant increase in fluorescence occurs, providing a sensitive method for detecting enzyme activity and characterizing its specificity. nih.gov These substrates are also used in colorimetric assays where the reaction between the substrate (like Cbz-Gln-Gly) and hydroxylamine, catalyzed by TGase, produces a hydroxamate complex that can be quantified spectrophotometrically after chelation with iron(III). unipd.it
Table 2: Compounds Mentioned in This Article
| Compound Name | Abbreviation |
|---|---|
| Carbobenzyloxy-L-Glutamic Acid α-Ethyl Ester | This compound |
| (S)-2-(Benzyloxycarbonylamino)-5-ethoxy-5-oxopentanoic acid | This compound |
| Carbobenzyloxy | Cbz, Z |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| tert-Butoxycarbonyl | Boc |
| tert-Butyl | tBu |
| Benzyl (B1604629) | Bzl |
| N-Benzyloxycarbonyl-L-Glutaminylglycine | Cbz-Gln-Gly |
| Monodansylcadaverine | - |
| 3-amino-2-hydroxy-4-phenylbutanoyl | Ahp |
| N-benzylpiperidine | NBP |
Development of Enzyme Active Site Models
Carbobenzyloxy-L-glutamic acid α-ethyl ester and its derivatives serve as crucial components in the construction of simplified model systems that mimic the active sites of complex enzymes. These models are instrumental for investigating the mechanistic details of enzymatic reactions and inhibitions without the complexities of the full protein structure.
A notable application is in the study of cholinesterases, which are vital enzymes in the nervous system. Most organophosphorus (OP) insecticides exert their toxic effects by inhibiting these enzymes through reaction with an essential serine hydroxyl group in the active site. acs.org To understand this process, a tripeptide, N-Cbz-Glu-Ser(OH)-Ala-OEt, was synthesized as a truncated model of the human serum cholinesterase active site. acs.orgacs.org In this model, the Cbz-glutamic acid residue helps to create a structural scaffold that positions the key serine residue for reaction.
Researchers have used this tripeptide model to study the chemical modifications that occur following interaction with various organophosphates. acs.org By synthesizing different phosphorylated versions of the tripeptide, they can simulate the states of the enzyme after inhibition and subsequent "aging" processes. These models allow for detailed analysis, such as using ³¹P NMR spectroscopy to record chemical shifts, which provides insight into the electronic and structural environment of the phosphorus atom in the inhibited enzyme. acs.org The use of a simplified, well-defined peptide model makes it possible to isolate and study the specific chemical events at the active site. acs.org
Table 1: Phosphorylated Tripeptide Models of Acetylcholinesterase Active Site This table outlines various synthetic tripeptides derived from N-CBZ-Glu-Ser(OH)-Ala-OEt, each representing a specific state of the cholinesterase enzyme after interaction with organophosphates. acs.org
| Compound | Represented State |
| N-CBZ-Glu-Ser[O-P(S)(OMe)₂]Ala-OEt | Phosphorylation by dimethyl phosphorothionates |
| N-CBZ-Glu-Ser[O-P(O)(OMe)₂]Ala-OEt | Phosphorylation by dimethyl phosphates |
| N-CBZ-Glu-Ser[O-P(O)(OMe)(SMe)]Ala-OEt | Phosphorylation by O,S-dimethyl phosphorothiolates |
| N-CBZ-Glu-Ser[O-P(O)(OMe)(O⁻)]Ala-OEt | "Aging" following inhibition by dimethyl phosphates |
Role in Chiral Recognition Studies
The defined stereochemistry of Carbobenzyloxy-L-Glutamic Acid α-Ethyl Ester and related N-Cbz protected amino acids makes them excellent probes for studies in chiral recognition. Chiral recognition is a fundamental process in biology and chemistry where a chiral molecule (the receptor or host) selectively interacts with one enantiomer of another chiral molecule (the substrate or guest). tubitak.gov.trresearchgate.net
N-Cbz-L-glutamic acid (N-Cbz-L-Glu) has been utilized as a chiral guest molecule to evaluate the enantioselective binding capabilities of synthetic molecular receptors. ethz.ch In one such study, cleft-shaped chiral receptors based on a 9,9'-spirobifluorene scaffold were designed to bind amino acid derivatives through hydrogen bonding interactions. ethz.ch The N-Cbz-L-Glu substrate, with its carboxylic acid side chain, can form specific hydrogen bonds with the receptor.
The selectivity of these synthetic receptors for different enantiomers is determined by measuring the stability of the diastereomeric complexes formed between the chiral receptor and the chiral amino acid derivative. ethz.ch Techniques like ¹H-NMR binding titrations are used to calculate the association constants (Ka) and the free energy of binding (ΔG°). A significant difference in the binding affinity for the L-enantiomer (e.g., N-Cbz-L-Glu) versus the D-enantiomer demonstrates the receptor's ability to perform chiral recognition. ethz.ch For instance, studies showed that N-Cbz-L-Glu preferentially binds to the (S)-configured spirobifluorene receptors, with a notable difference in binding energy compared to its complex with the (R)-configured receptor. ethz.ch These experiments are crucial for the rational design of new chiral selectors, catalysts, and separation agents.
Table 2: Enantioselective Recognition of N-Cbz-L-Glu by Chiral Receptors This table presents the association constants and binding free enthalpies for the complexes formed between the enantiomers of a 9,9'-spirobifluorene-based receptor (40) and N-Cbz-L-Glu in CDCl₃, as determined by ¹H-NMR titrations. ethz.ch
| Receptor | Substrate | Association Constant (Kₐ) [M⁻¹] | Binding Free Enthalpy (ΔG°) [kJ mol⁻¹] | Enantioselectivity (Δ(ΔG°)) [kJ mol⁻¹] |
| (S)-40 | N-Cbz-L-Glu | 14000 | -23.3 | 3.2 |
| (R)-40 | N-Cbz-L-Glu | 3900 | -20.1 |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are indispensable for both monitoring the progress of reactions involving Cbz-Glu(OEt)-OH and for purifying the final product to the high degree required for subsequent synthetic steps.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful tool for real-time monitoring of chemical reactions. In the context of peptide synthesis, HPLC allows researchers to track the consumption of starting materials, such as this compound, and the formation of the desired peptide product. This is crucial for determining reaction completion and for optimizing reaction conditions to maximize yield and minimize side products. ethz.chgoogle.com For instance, the progress of coupling reactions involving Cbz-protected amino acids can be monitored by HPLC to ensure the complete conversion of the starting materials. ethz.chgoogle.com The technique is also vital in assessing the chiral purity of the synthesized peptides, as it can separate diastereomers that may form due to epimerization during the coupling process. researchgate.netmdpi.com The retention time of this compound on a specific HPLC column under defined conditions serves as a key identifier.
In a representative application, the purity of this compound can be specified to be a minimum of 98% as determined by HPLC analysis. capotchem.cn This level of purity is often required for its use in further synthetic applications.
Mass Spectrometry (MS) for Product Identification and Purity Assessment
Mass spectrometry (MS) is a fundamental technique for the identification and purity assessment of synthesized compounds. For this compound, electrospray ionization mass spectrometry (ESI-MS) is commonly employed to determine its molecular weight, confirming the successful synthesis of the target molecule. jst.go.jp High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov
In synthetic procedures, ESI-MS is used to verify the formation of peptide products where this compound is a precursor. nih.gov For example, after a coupling reaction, the reaction mixture can be analyzed by ESI-MS to detect the mass of the expected dipeptide, confirming a successful reaction. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including this compound. Different NMR experiments provide information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Proton (¹H) NMR for Structural Elucidation
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons of the benzyloxycarbonyl (Cbz) protecting group, the glutamic acid backbone, and the ethyl ester side chain. researchgate.netrsc.org
The chemical shifts (δ) of these protons are indicative of their electronic environment. For instance, the aromatic protons of the Cbz group typically appear in the downfield region (around 7.3 ppm), while the aliphatic protons of the glutamic acid and ethyl ester moieties resonate at higher fields. nih.govacs.orgchemicalbook.comchemicalbook.comresearchgate.net The integration of these signals corresponds to the number of protons in each specific group, and the splitting patterns (multiplicity) reveal the number of adjacent protons, which helps in assigning the signals to specific protons in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Aromatic (Cbz) | ~7.35 | m | - | nih.govacs.org |
| CH (α-proton) | ~4.40 | m | - | acs.org |
| CH₂ (Cbz) | ~5.10 | s | - | acs.org |
| CH₂ (Glu side chain) | ~2.45 | m | - | acs.org |
| CH₂ (Glu side chain) | ~2.0-2.2 | m | - | acs.org |
| CH₂ (Ethyl ester) | ~4.12 | q | ~7.1 | acs.org |
| CH₃ (Ethyl ester) | ~1.25 | t | ~7.1 | acs.org |
Carbon-13 (¹³C) NMR for Backbone and Side Chain Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the presence of all carbon atoms in the molecule and for analyzing the structure of the amino acid backbone and the side chain. researchgate.netrsc.org
The chemical shifts in a ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, which often leads to less signal overlap and easier interpretation. The carbonyl carbons of the carboxylic acid, the ester, and the carbamate (B1207046) of the Cbz group appear at the downfield end of the spectrum (typically >170 ppm and ~156 ppm respectively). nih.govacs.orgchemicalbook.com The aromatic carbons of the Cbz group resonate in the range of ~128-136 ppm, while the aliphatic carbons of the glutamic acid backbone and the ethyl ester side chain appear at higher field strengths. nih.govacs.org
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C=O (Acid) | ~176 | acs.org |
| C=O (Ester) | ~172 | acs.org |
| C=O (Cbz) | ~156 | acs.org |
| Aromatic (Cbz, C-ipso) | ~136 | acs.org |
| Aromatic (Cbz) | ~128 | acs.org |
| CH₂ (Cbz) | ~67 | acs.org |
| CH₂ (Ethyl ester) | ~61 | acs.org |
| CH (α-carbon) | ~53 | acs.org |
| CH₂ (Glu side chain) | ~30 | acs.org |
| CH₂ (Glu side chain) | ~27 | acs.org |
| CH₃ (Ethyl ester) | ~14 | acs.org |
Phosphorus-31 (³¹P) NMR in Mechanistic Studies
While not directly applicable to the analysis of this compound itself, Phosphorus-31 (³¹P) NMR spectroscopy becomes a critical tool in mechanistic studies where this compound is used in the synthesis of peptides that are subsequently modified with phosphorus-containing groups. researchgate.netnih.gov For example, in the study of enzyme inhibition by organophosphates, a tripeptide containing a glutamic acid residue derived from this compound can be synthesized and then reacted with a phosphorylating agent. acs.orgresearchgate.net ³¹P NMR is then used to identify the resulting phosphorylated peptide and to study the mechanism of the phosphorylation reaction. acs.orgresearchgate.net The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, providing valuable information about the structure of the organophosphate adduct. huji.ac.il
In such studies, the tripeptide N-CBZ-Glu-Ser(OH)-Ala-OEt, which can be synthesized using this compound as a starting material, has been used as a model system to investigate the phosphorylation of acetylcholinesterase. acs.orgresearchgate.net The ³¹P NMR chemical shifts of the various phosphorylated tripeptides were recorded to identify the different adducts formed. acs.org This demonstrates the utility of ³¹P NMR in elucidating reaction mechanisms in which derivatives of this compound play a role.
Conformational Analysis using NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure and conformational dynamics of this compound in solution. Conformational analysis provides insight into the spatial arrangement of atoms and the rotational freedom around single bonds, which are critical for understanding the molecule's biological and chemical properties.
In the case of N-protected amino acid derivatives like this compound, NMR studies focus on several key parameters. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide foundational information through their chemical shifts (δ), which are sensitive to the local electronic environment of each nucleus. For instance, the protons of the glutamic acid backbone (α-CH, β-CH₂, γ-CH₂) and the protecting Cbz and ethyl ester groups exhibit characteristic chemical shifts. znaturforsch.comfrontiersin.org
Detailed conformational studies often involve more advanced NMR experiments:
Coupling Constants (J-coupling): The through-bond coupling between adjacent protons, particularly the ³J(HN,Hα) coupling constant between the amide proton and the α-proton, is invaluable. Its magnitude can be related to the dihedral angle (φ) via the Karplus equation, providing information about the peptide backbone conformation.
Temperature Coefficient Studies: Measuring the change in the chemical shift of amide protons with temperature can indicate their involvement in intramolecular hydrogen bonding. A small temperature coefficient suggests that the amide proton is shielded from the solvent and likely participating in a hydrogen bond, which stabilizes a particular conformation.
While a complete conformational analysis for this compound is not extensively published, data from related peptide fragments provide representative values. For example, in dipeptides containing a Cbz-Glu(OEt)- moiety, the chemical shifts are well-documented. frontiersin.org The analysis of related N-trityl and N-phenylfluorenyl (Pf) protected amino esters has shown that bulky N-terminal protecting groups significantly influence the local conformation, restricting rotation and affecting the orientation of the ester group. nih.gov
| Nucleus | Typical Chemical Shift Range (ppm) in CDCl₃ | Notes |
| ¹H NMR | ||
| Aromatic (Cbz) | 7.30 - 7.40 | Multiplet from the 5 protons of the phenyl ring. frontiersin.org |
| Urethane NH | 5.30 - 5.70 | Doublet, position and coupling are conformation-dependent. znaturforsch.comfrontiersin.org |
| Benzylic CH₂ (Cbz) | 5.05 - 5.15 | Singlet or multiplet depending on chirality and conformation. frontiersin.org |
| α-CH | 4.20 - 4.60 | Multiplet, position influenced by N- and C-terminal groups. znaturforsch.comfrontiersin.org |
| Ethyl CH₂ (OEt) | 4.10 - 4.25 | Quartet, adjacent to the ester oxygen. frontiersin.org |
| γ-CH₂ | 2.30 - 2.50 | Multiplet, adjacent to the side-chain carboxyl group. frontiersin.org |
| β-CH₂ | 1.95 - 2.30 | Multiplet, diastereotopic protons may show distinct signals. frontiersin.org |
| Ethyl CH₃ (OEt) | 1.20 - 1.30 | Triplet, from the terminal methyl group. frontiersin.org |
| ¹³C NMR | ||
| Carbonyl (γ-C=O) | ~173 | The ester carbonyl carbon. frontiersin.org |
| Carbonyl (α-C=O) | ~171 | The carboxylic acid carbonyl carbon. |
| Carbonyl (Urethane) | ~156 | The carbamate carbonyl carbon from the Cbz group. frontiersin.org |
| Aromatic (Cbz) | 128 - 136 | Signals for the ipso, ortho, meta, and para carbons. frontiersin.org |
| Benzylic CH₂ (Cbz) | ~67 | The benzylic carbon of the Cbz group. frontiersin.org |
| Ethyl CH₂ (OEt) | ~61 | The methylene (B1212753) carbon of the ethyl ester. frontiersin.org |
| α-CH | ~52 | The alpha-carbon of the glutamic acid residue. frontiersin.org |
| γ-CH₂ | ~30 | The gamma-carbon of the side chain. frontiersin.org |
| β-CH₂ | ~27 | The beta-carbon of the side chain. frontiersin.org |
| Ethyl CH₃ (OEt) | ~14 | The methyl carbon of the ethyl ester. frontiersin.org |
| Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. |
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the crystal structures of its derivatives are frequently analyzed to understand molecular geometry and intermolecular interactions, such as hydrogen bonding and crystal packing.
When a suitable crystal of a derivative is exposed to an X-ray beam, the resulting diffraction pattern can be mathematically analyzed to generate a three-dimensional electron density map of the molecule. This map reveals:
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between them, confirming the covalent structure.
Torsion Angles: The dihedral angles along the molecular backbone and side chains, which define the molecule's conformation in the solid state.
Stereochemistry: Unambiguous assignment of the absolute configuration at chiral centers.
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, van der Waals forces) that govern how molecules pack together to form a crystal lattice.
For example, the crystal structure of N-Pf alanine (B10760859) tert-butyl ester, a related N-protected amino acid, shows that the bulky protecting group sterically hinders the region around the α-carbon, influencing the conformation of the ester group. nih.gov Similarly, X-ray analysis of peptide fragments containing glutamic acid derivatives reveals how the side chain orients itself and participates in crystal packing. rsc.org This information is vital for rational drug design and understanding molecular recognition, as the solid-state conformation can represent a low-energy state that may also be relevant in biological binding events.
| Parameter | Information Obtained |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |
| Space Group | The symmetry elements present within the crystal lattice. |
| Atomic Coordinates | The (x, y, z) position of each non-hydrogen atom in the unit cell. |
| Bond Lengths | The precise distance between covalently bonded atoms (in Ångstroms, Å). |
| Bond Angles | The angle (in degrees, °) formed by three consecutively bonded atoms. |
| Torsion (Dihedral) Angles | The angle (in degrees, °) describing the rotation around a central bond. |
| Hydrogen Bonding Network | Identification of hydrogen bond donors, acceptors, and their geometry. |
| Crystal Packing | The arrangement of molecules relative to one another in the crystal. |
Theoretical and Computational Studies Involving Carbobenzyloxy L Glutamic Acid α Ethyl Ester
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become an essential method for elucidating complex reaction mechanisms, offering a balance between computational cost and accuracy. sumitomo-chem.co.jp For derivatives of amino acids like Cbz-Glu(OEt)-OH, DFT calculations can map out the energy profiles of reaction pathways, identify transition states, and clarify the roles of catalysts and protecting groups.
Studies on structurally related compounds provide a framework for understanding the reaction mechanisms involving this compound. For instance, DFT calculations on N-Cbz-protected α-haloglycine esters have revealed the presence of a "generalized" anomeric effect. nih.gov This effect, which involves hyperconjugation from the nitrogen lone pair to the antibonding orbital of the C-halogen bond (n(N)→σ*(C–X)), is proposed to enhance the reactivity of the α-carbon by facilitating the departure of the leaving group. nih.gov Similar hyperconjugative interactions involving the carbamate (B1207046) protecting group are expected to influence the reactivity of this compound.
In the context of peptide synthesis, DFT has been employed to investigate coupling reactions. For example, calculations on peptide formation mediated by hypervalent iodine reagents showed that the specific protecting group (e.g., Boc or Cbz) can be accommodated without negatively impacting reaction yields. frontiersin.org DFT studies on Ni-catalyzed cross-coupling reactions to form α-amino acids have highlighted the crucial role of the N-carbonyl protecting group, such as Cbz, in stabilizing key reaction intermediates. rsc.org The calculations suggest that the N-carbonyl oxygen can chelate to the nickel center, stabilizing a Gly–Ni(I) intermediate, which is a pivotal step in the catalytic cycle. rsc.org
These computational efforts allow researchers to visualize reaction pathways and make quantitative predictions about activation energies, thereby guiding the development of more efficient and selective synthetic methods. sumitomo-chem.co.jp
Table 1: Application of DFT in Analyzing Reaction Mechanisms of Related Amino Acid Esters
| Reaction Type | System Studied | Key DFT Findings | Reference |
| Nucleophilic Substitution | N-Cbz-α-haloglycine esters | Identified a "generalized" anomeric effect (n(N)→σ*(C–X)) that enhances halogen nucleofugality. | nih.gov |
| Peptide Coupling | Dipeptide synthesis using Boc- and Cbz-protected amino acids | Elucidated the mechanism involving hypervalent iodine reagents; found the protecting group did not hinder the reaction. | frontiersin.org |
| Reductive Coupling | Ni-catalyzed vinylation/arylation of a glycine (B1666218) derivative | Showed that the N-carbonyl (including Cbz) is crucial for stabilizing the Ni(I) intermediate via chelation. | rsc.org |
| General Catalysis | Suzuki coupling reaction | Demonstrated the ability of DFT to map complex catalytic cycles with multiple intermediates and transition states. | sumitomo-chem.co.jp |
Molecular Modeling and Conformational Analysis
The three-dimensional structure, or conformation, of this compound is critical to its reactivity and interactions with other molecules, such as enzymes. Molecular modeling and conformational analysis are used to determine the preferred shapes the molecule adopts in different environments.
The conformation of glutamic acid and its analogues is often described by the backbone torsion angles (φ, ψ) and the side-chain torsion angles (χ). nih.gov For this compound, additional rotational freedom exists within the Cbz protecting group and the ethyl ester. The carbamate group itself can exist as syn and anti rotamers due to hindered rotation around the N-C(O) bond. nih.gov While the anti rotamer is often slightly more stable, the energy difference can be small, leading to a mixture of conformers in solution. nih.gov
Conformational analysis of glutamic acid analogues has been performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. nih.gov These studies reveal that factors like hydrogen bonding, steric effects, and electrostatic interactions significantly influence which conformations are most stable in solution. nih.gov For polymers derived from glutamic acid, the conformation can range from a random coil to a stable α-helix, depending on factors like the nature of side-chain protecting groups and the solvent. scielo.br While this compound is a monomer, the intrinsic conformational preferences that favor helical structures in the polymer are also present in the monomeric unit.
Computational methods, including molecular mechanics and quantum mechanical calculations, are used to map the potential energy surface of the molecule as a function of its torsion angles. researchgate.netresearchgate.net These calculations help identify low-energy conformers that are likely to be populated at room temperature, providing a detailed picture of the molecule's structural landscape.
Table 2: Key Torsional Angles for Conformational Analysis of this compound
| Torsion Angle | Atoms Defining the Angle | Description |
| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond. |
| ψ (psi) | N-Cα-C'-O | Rotation around the Cα-C' bond. |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond of the side chain. |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | Rotation around the Cβ-Cγ bond of the side chain. |
| ω (omega) | O=C-N-Cα | Rotation around the carbamate bond, defining syn/anti conformers. |
Prediction of Reactivity and Selectivity
A major goal of computational chemistry is to predict how a molecule will react before an experiment is performed. For this compound, this includes predicting its reactivity towards different reagents and the selectivity of its transformations (chemo-, regio-, and stereoselectivity).
Conceptual DFT provides a powerful framework for this purpose, using calculated indices to quantify reactivity. mdpi.com For example, the electronic chemical potential (μ) and chemical hardness (η) can be used to calculate an electrophilicity index (ω), which helps predict how readily a molecule will accept electrons in a polar reaction. mdpi.com Such indices can be used to compare the reactivity of the α- and γ-carboxylic acid groups in this compound, predicting which site is more susceptible to nucleophilic attack under specific conditions.
Computational models have been successfully applied to predict the outcomes of reactions involving very similar molecules. In one study, the enzymatic amidation of N-Cbz-D-Glu(OEt)-OEt was investigated. csic.es The reaction yielded primarily the α-amidated product, demonstrating high regioselectivity. The choice to use the Cbz protecting group over a benzoyl group was based on prior knowledge of lipase (B570770) substrate preferences, a form of reactivity prediction. csic.es
Furthermore, computational work has been used to rationalize the stereoselectivity of reactions. For instance, in the dihydroxylation of γ-amino-α,β-unsaturated esters, computational models helped to propose a pathway that accounted for the observed product stereochemistry. researchgate.net A versatile synthesis of cis-5-hydroxy-L-pipecolic acid has been developed from the closely related Z-Glu-OMe, showcasing the utility of these chiral building blocks in stereoselective synthesis. rsc.org By modeling the transition states for different stereochemical outcomes, chemists can predict which diastereomer will be favored, guiding the choice of reagents and reaction conditions to achieve the desired product.
Table 3: Predicting Reactivity and Selectivity
| Type of Selectivity | Description | Computational Approach | Example Application |
| Regioselectivity | Preferential reaction at one functional group over another. | Comparing activation barriers for attack at different sites (e.g., α- vs. γ-carboxyl). | Predicting the outcome of enzymatic amidation of N-Cbz-D-Glu(OEt)-OEt. csic.es |
| Stereoselectivity | Preferential formation of one stereoisomer over another. | Modeling transition state energies for different stereochemical pathways. | Rationalizing the syn-selective dihydroxylation of γ-amino-α,β-unsaturated esters. researchgate.net |
| Chemoselectivity | Preferential reaction of one type of functional group in the presence of others. | Using conceptual DFT indices (e.g., electrophilicity, nucleophilicity) to assess the reactivity of different groups. | Quantifying hydroxyl group reactivity to predict outcomes of glycosylation reactions. nih.gov |
Future Research Directions for Carbobenzyloxy Protected Glutamic Acid α Ethyl Ester
Development of Novel and Sustainable Synthetic Routes
The current synthesis of Cbz-Glu(OEt)-OH, while established, presents opportunities for improvement in terms of efficiency and environmental impact. Future research will likely focus on developing greener and more atom-economical synthetic strategies. This includes exploring alternative protecting groups that can be introduced and removed under milder conditions, reducing the reliance on potentially hazardous reagents.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste. | Identifying robust enzymes, optimizing reaction parameters. csic.es |
| One-Pot Synthesis | Increased efficiency, reduced purification steps, lower solvent usage. | Designing compatible reaction sequences, controlling selectivity. mdpi.com |
| Alternative Protecting Groups | Milder deprotection conditions, improved orthogonality. | Investigating novel protecting groups with enhanced stability and selective removal. acs.org |
Exploration of New Catalytic Systems for Transformations
The transformation of this compound into more complex molecules is often reliant on catalysis. Future research will undoubtedly focus on the discovery and development of novel catalytic systems to expand the repertoire of reactions this versatile building block can undergo. This includes the exploration of new metal-based and organocatalysts for reactions such as cross-coupling, asymmetric synthesis, and C-H activation. rsc.orgacs.org
For instance, the development of catalysts that can selectively functionalize the γ-carboxylic acid group in the presence of the α-ethyl ester would be a significant advancement. This would open up new possibilities for creating diverse molecular architectures. Borinic acid-based catalysts have shown promise in the regioselective functionalization of diols and could potentially be adapted for the selective modification of this compound. scholaris.ca Additionally, photoredox catalysis offers a powerful tool for forging new bonds under mild conditions, and its application to this compound transformations is an area ripe for exploration. rsc.org
Expanded Applications in Complex Biomolecule Synthesis
This compound is a valuable precursor for the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. mdpi.com Future research will likely see its application in the synthesis of increasingly complex and biologically active molecules. This includes its incorporation into long peptide sequences, cyclic peptides, and peptide-drug conjugates. acs.orgcardiff.ac.uk
The ability to introduce specific modifications at the glutamic acid residue using this compound is particularly valuable for creating peptidomimetics with enhanced stability, bioavailability, and therapeutic efficacy. nih.gov For example, it can be used to synthesize peptide-based inhibitors of enzymes such as the 20S proteasome, which is a key target in cancer therapy. uni-regensburg.de Furthermore, its use in the solid-phase synthesis of peptides allows for the efficient construction of complex biomolecules. csic.esnih.gov
Advanced Mechanistic Elucidation through Modern Spectroscopic Tools
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new ones. Modern spectroscopic techniques, such as in-situ NMR and mass spectrometry, can provide invaluable insights into the transient intermediates and transition states that govern these reactions.
For example, detailed kinetic and mechanistic studies can help to elucidate the role of catalysts in promoting specific transformations. mdpi.com Understanding the factors that control the stereoselectivity of reactions involving this compound is also a key area for future investigation. This knowledge will enable the development of more efficient and selective methods for the synthesis of chiral molecules.
Integration with Automated Synthesis Platforms
The integration of this compound into automated synthesis platforms represents a significant step towards the high-throughput synthesis of peptide libraries and other complex molecules. Automated systems can dramatically accelerate the drug discovery process by enabling the rapid synthesis and screening of large numbers of compounds. researchgate.nettum.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
